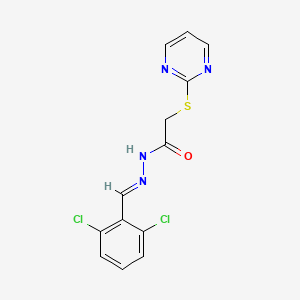

![molecular formula C11H11N5O3S B5557876 methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The introduction of "methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate" involves exploring its significance in organic synthesis, particularly focusing on tetrazole derivatives known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their stability and reactivity patterns.

Synthesis Analysis

Synthesis of tetrazole derivatives often involves [3+2] cycloaddition reactions, azide synthesis, or nucleophilic substitution reactions. For example, Lee et al. (2017) described a reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, yielding isomeric products indicative of the complex reaction pathways possible in tetrazole synthesis (Lee, Ryu, & Lee, 2017).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be elucidated using X-ray crystallography, NMR, and other spectroscopic techniques. For instance, Saeed, Mumtaz, & Flörke (2010) utilized single crystal X-ray diffraction to determine the structure of a related compound, showcasing the detailed geometric configuration (Saeed, Mumtaz, & Flörke, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Applications

Methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate and related compounds have been synthesized and evaluated for their potential as antihypertensive agents. The synthesis involves treating methyl 2-(thiazol-2-ylcarbamoyl)acetate with various reagents to afford a range of derivatives, including Schiff bases and imides. These compounds demonstrated significant α-blocking activity, suggesting their potential in hypertension treatment (Abdel-Wahab et al., 2008).

Anticholinesterase Activity

Research into tetrazole derivatives has revealed their efficacy as anticholinesterase agents. Specifically, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives displayed notable inhibitory effects on acetylcholinesterase. This suggests potential applications in treating diseases where cholinesterase inhibition is beneficial, such as Alzheimer's (Mohsen et al., 2014).

Antibacterial Activity

Several studies have focused on the antibacterial properties of tetrazole derivatives. Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates and related compounds have shown promising growth inhibitory activity against various microbes, including E. coli and Salmonella, highlighting their potential in antibacterial therapies (Desai et al., 2001).

Photodecomposition and Industrial Applications

The photodecomposition of certain tetrazole-thione derivatives has been explored for potential industrial, agricultural, and medicinal applications. These compounds undergo a clean decomposition process, forming carbodiimides, which could be harnessed for various practical applications (Alawode et al., 2011).

Crystal Structure Analysis

The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has been determined, contributing to the understanding of the molecular configuration of tetrazole derivatives. This information is crucial for the development of new compounds with specific properties and applications (Lee et al., 2017).

Synthesis of Novel Derivatives and Antimicrobial Activity

The synthesis of novel tetrazole-tagged derivatives and their subsequent antimicrobial activity evaluation has been a subject of interest. Some derivatives have exhibited significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Kumari et al., 2017).

Corrosion Inhibition

Tetrazole derivatives have been studied as corrosion inhibitors for metals like copper in chloride solutions. Their efficiency in protecting metals from corrosion makes them useful in industrial applications (Zucchi et al., 1996).

Applications in Electroplating

Certain tetrazole derivatives have been investigated as levelers for filling electroplated Cu microvias. These compounds impact the deposition potential of Cu, which is crucial in the manufacturing of electronic components (Lei et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3S/c1-19-9(17)6-20-11-13-14-15-16(11)8-4-2-7(3-5-8)10(12)18/h2-5H,6H2,1H3,(H2,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYGZGTDHZRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)